
Bis(4-fluorophenyl)iodanium hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-fluorophenyl)iodanium hydrogen sulfate: is an organoiodine compound that features two 4-fluorophenyl groups attached to an iodine atom, with a hydrogen sulfate counterion. This compound is part of the diaryliodonium salts family, which are known for their utility in organic synthesis due to their ability to act as electrophilic arylating agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-fluorophenyl)iodanium hydrogen sulfate typically involves the reaction of iodobenzene with fluorobenzene in the presence of an oxidizing agent such as m-chloroperbenzoic acid. The reaction is carried out under acidic conditions to facilitate the formation of the iodonium ion. The resulting bis(4-fluorophenyl)iodonium intermediate is then treated with sulfuric acid to yield the hydrogen sulfate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis(4-fluorophenyl)iodanium hydrogen sulfate can undergo oxidation reactions where the iodine center is further oxidized.
Reduction: The compound can be reduced to form iodobenzene and fluorobenzene.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the iodonium ion acts as an electrophile.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Lewis acids such as aluminum chloride, iron(III) chloride.
Major Products Formed:
Oxidation: Higher oxidation state iodine compounds.
Reduction: Iodobenzene, fluorobenzene.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Bis(4-fluorophenyl)iodanium hydrogen sulfate is used as an arylating agent in organic synthesis. It is particularly useful in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: In biological research, this compound is used to study the effects of arylation on biological molecules. It can be used to modify proteins and nucleic acids to investigate their function and interactions.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its ability to introduce fluorophenyl groups into drug molecules can enhance their biological activity and stability.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic components. Its reactivity makes it valuable for creating complex molecular architectures.
Mécanisme D'action
The mechanism of action of bis(4-fluorophenyl)iodanium hydrogen sulfate involves the formation of a highly reactive iodonium ion. This ion can interact with nucleophiles, leading to the formation of new covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. In biological systems, the compound can modify proteins and nucleic acids, affecting their function and interactions.
Comparaison Avec Des Composés Similaires
- Bis(4-fluorophenyl)iodonium triflate
- Bis(4-fluorophenyl)iodonium chloride
- Bis(4-fluorophenyl)iodonium hexafluorophosphate
Comparison:
- Bis(4-fluorophenyl)iodonium triflate: Similar reactivity but different counterion, which can affect solubility and reaction conditions.
- Bis(4-fluorophenyl)iodonium chloride: Also an arylating agent but with a chloride counterion, which may influence the reaction mechanism.
- Bis(4-fluorophenyl)iodonium hexafluorophosphate: Known for its stability and use in various organic reactions, but with a different counterion that can impact its reactivity and applications.
Bis(4-fluorophenyl)iodanium hydrogen sulfate is unique due to its hydrogen sulfate counterion, which can provide different solubility and reactivity profiles compared to other diaryliodonium salts.
Propriétés
Numéro CAS |
115991-46-3 |
|---|---|
Formule moléculaire |
C12H9F2IO4S |
Poids moléculaire |
414.17 g/mol |
Nom IUPAC |
bis(4-fluorophenyl)iodanium;hydrogen sulfate |
InChI |
InChI=1S/C12H8F2I.H2O4S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;1-5(2,3)4/h1-8H;(H2,1,2,3,4)/q+1;/p-1 |
Clé InChI |
GBDUOAFERZGFHU-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1F)[I+]C2=CC=C(C=C2)F.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


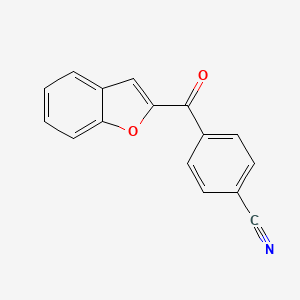
![1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol](/img/structure/B14308052.png)
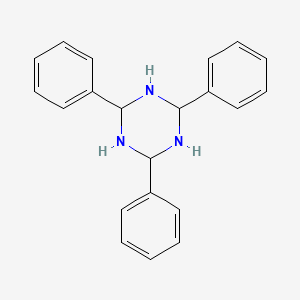
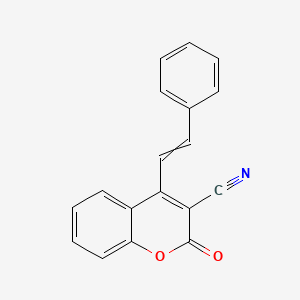
![2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl hydrogen sulfate](/img/structure/B14308064.png)
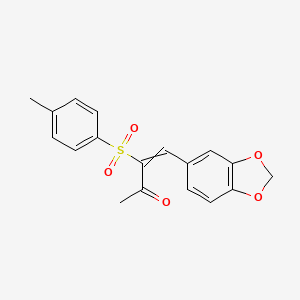
![Phenyl[4-(phenylselanyl)phenyl]methanone](/img/structure/B14308077.png)

![Ethyl 4-[(1H-pyrazolo[4,3-b]pyridin-7-yl)amino]butanoate](/img/structure/B14308092.png)
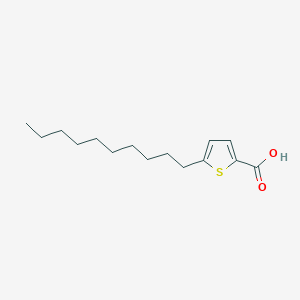
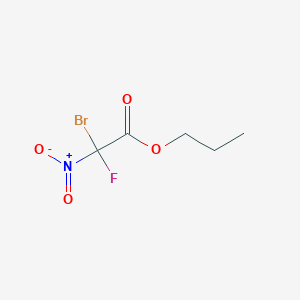
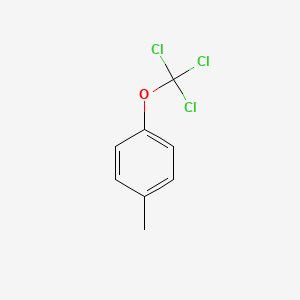
![{[1,1'-Biphenyl]-2,2'-diylbis[methylene(phenylphosphanediyl)]}bis(phenylmethanone)](/img/structure/B14308109.png)
![[2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]acetic acid](/img/structure/B14308112.png)
